molecular formula C11H10O4 B2432649 Methyl 4-methoxy-1-benzofuran-6-carboxylate CAS No. 18014-94-3

Methyl 4-methoxy-1-benzofuran-6-carboxylate

Cat. No. B2432649
CAS RN: 18014-94-3
M. Wt: 206.197
InChI Key: STRGGTSNBAPOSA-UHFFFAOYSA-N
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Description

“Methyl 4-methoxy-1-benzofuran-6-carboxylate” is a chemical compound with the molecular formula C11H10O4 . It belongs to the class of benzofuran compounds, which are ubiquitous in nature and have been shown to possess strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .


Synthesis Analysis

The synthesis of benzofuran derivatives has been a topic of interest in recent years. A novel compound, 5-(6-hydroxy-4-methoxy-1-benzofuran-5-ylcarbonyl)-6-amino-3-methyl-1H-pyrazolo[3,4-b] pyridine (HMBPP), was synthesized from the reaction of 6-formylvisnagin with 5-amino-3-methyl-1H-pyrazole . This process involved ring opening followed by ring closure reactions .


Molecular Structure Analysis

The molecular structure of the synthesized compound was established based on elemental analysis and spectral data . The chemical calculations were performed using the Becke3–Lee–Yang–Parr (B3LYP) and Coulomb Attenuating Method (CAM-B3LYP)/6-311++G (d,p) basis sets at the DFT level of theory .


Chemical Reactions Analysis

The local reactivity descriptors supported the high reactivity of C7 for nucleophilic attack . The computed total energy and thermodynamic parameters at the same level of calculations confirmed the high stability of structure 3 (HMBPP) as compared with the other expected structure 4 .


Physical And Chemical Properties Analysis

“this compound” has an average mass of 206.195 Da and a monoisotopic mass of 206.057907 Da .

Scientific Research Applications

Synthesis and Characterization

  • Methyl 4-methoxy-1-benzofuran-6-carboxylate is a key compound in the synthesis of new benzofuran derivatives, exhibiting potential for varied biological activities. For instance, derivatives like ethyl 3-[(alkylamino)methyl]-6-methoxy-1-benzofuran-2-carboxylates show promise in anti-HIV activities (Mubarak et al., 2007).

Antimicrobial and Antitumor Properties

  • Specific derivatives of this compound demonstrate antimicrobial activity against various bacteria and yeasts. This includes halogen and aminoalkyl derivatives synthesized using related benzofuranocarboxylic acids (Krawiecka et al., 2012).
  • Certain compounds related to this compound, isolated from marine fungi, have shown moderate antitumor and antimicrobial activities, indicating their potential in medical research (Xia et al., 2011).

Chemical Synthesis and Analysis

  • The compound plays a significant role in chemical synthesis processes. It's involved in Friedel-Crafts reactions, forming various derivatives with potential applications in different fields of chemistry (Kawase et al., 1970).
  • In novel synthesis methods, such as the synthesis of benzothieno[3,2-b][1]benzofuran, derivatives of this compound are used as core components for creating new chemical structures (Černovská et al., 2000).

Exploration in Electrochemistry

  • This compound is also a subject of study in electrochemistry. Research includes its role in the electrochemical synthesis of new derivatives, contributing to advancements in this field (Moghaddam et al., 2006).

Complement Inhibitory Activity

  • Some benzofuran-carboxamide derivatives, related to this compound, have shown complement inhibitory activity, which is significant in immunological research (Bradbury et al., 2003).

Future Directions

Benzofuran compounds, including “Methyl 4-methoxy-1-benzofuran-6-carboxylate”, have attracted the attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications . Future research may focus on further exploring the biological activities of these compounds and developing them into effective therapeutic drugs .

properties

IUPAC Name

methyl 4-methoxy-1-benzofuran-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O4/c1-13-9-5-7(11(12)14-2)6-10-8(9)3-4-15-10/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STRGGTSNBAPOSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC2=C1C=CO2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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